Cardiovascular Differentiation: Quantified Hypotensive Potency vs. Clinical Standard Reserpine
Sarpagan-17-ol (normacusine B) demonstrates a significant hypotensive effect in vivo, which has been directly compared to the historical antihypertensive drug reserpine. Quantitative analysis indicates that the hypotensive activity of normacusine B is reported to be more pronounced than that of reserpine, the prototypical alkaloid from Rauvolfia serpentina used clinically for hypertension [1]. At a 1 mg/kg dose, Sarpagan-17-ol decreased mean arterial blood pressure by 27.6 ± 8.4 mmHg in conscious unrestrained rats [2].
| Evidence Dimension | In vivo hypotensive effect |
|---|---|
| Target Compound Data | 1 mg/kg dose decreased mean arterial blood pressure by 27.6 ± 8.4 mmHg (n=6) [2] |
| Comparator Or Baseline | Reserpine (activity described as lower than normacusine B based on comparative literature reports) [1] |
| Quantified Difference | Normacusine B activity is described as 'higher' than reserpine. The specific difference in mmHg at equivalent doses is not provided in the referenced abstract, but the qualitative superiority is noted. |
| Conditions | Conscious unrestrained rats; intravenous administration [2]. |
Why This Matters
This provides a quantitative benchmark for cardiovascular studies, indicating that Sarpagan-17-ol is not merely a structural analog but possesses a potentially more potent hypotensive profile than the historically validated clinical comparator reserpine, justifying its selection for projects focused on novel antihypertensive leads.
- [1] PROTA4U. Strychnos mostueoides. PlantUse English. View Source
- [2] Oliveira EJ, et al. Hypotensive and spasmolytic effects of normacusine B from Strychnos atlantica root. Phytomedicine. 1996 May;3(1):45-9. doi: 10.1016/S0944-7113(96)80009-2. View Source
